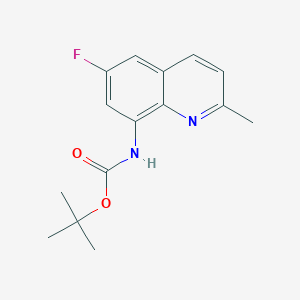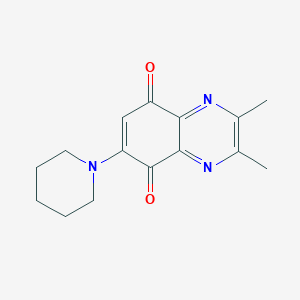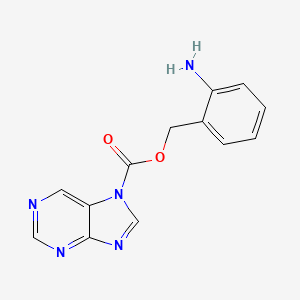
5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- is a synthetic compound belonging to the quinolinedione family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an amino group and a piperidinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- typically involves the following steps:
Starting Material: The synthesis begins with 5,8-quinolinedione as the core structure.
Substitution Reaction: The amino group is introduced at the 7th position of the quinoline ring through a nucleophilic substitution reaction.
Piperidinylmethyl Group Addition: The piperidinylmethyl group is then attached to the 6th position using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or arylamines are employed under basic or acidic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted quinolinedione derivatives.
Wissenschaftliche Forschungsanwendungen
5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- involves:
Molecular Targets: The compound targets specific enzymes and proteins within cells.
Pathways Involved: It interferes with cellular pathways such as the electron transport chain and DNA synthesis, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Anilino-5,8-quinolinedione: Another quinolinedione derivative with similar biological activities.
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione: A related compound with anticancer properties.
Uniqueness
5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinolinedione derivatives.
Eigenschaften
CAS-Nummer |
61324-55-8 |
|---|---|
Molekularformel |
C15H17N3O2 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H17N3O2/c16-12-11(9-18-7-2-1-3-8-18)14(19)10-5-4-6-17-13(10)15(12)20/h4-6H,1-3,7-9,16H2 |
InChI-Schlüssel |
CXFBHLUHEIECQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)



